molecular formula C16H15NO4 B14545569 7,8-Dimethoxy-1,2-dimethyl-5H-[1]benzopyrano[3,4-c]pyridin-5-one CAS No. 61948-32-1

7,8-Dimethoxy-1,2-dimethyl-5H-[1]benzopyrano[3,4-c]pyridin-5-one

Cat. No.: B14545569
CAS No.: 61948-32-1
M. Wt: 285.29 g/mol
InChI Key: GOQKBTZGJYZKHR-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-1,2-dimethyl-5H-1benzopyrano[3,4-c]pyridin-5-one is a complex organic compound that belongs to the class of extended flavonoids. These compounds are characterized by their benzopyran framework, which is fused with additional rings, making them structurally unique and often biologically active .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethoxy-1,2-dimethyl-5H-1benzopyrano[3,4-c]pyridin-5-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzopyran, various functional groups can be introduced through reactions such as alkylation, methoxylation, and cyclization .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, high-pressure reactors, and continuous flow systems to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 7,8-Dimethoxy-1,2-dimethyl-5H-1benzopyrano[3,4-c]pyridin-5-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions::

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Chemistry: In chemistry, 7,8-Dimethoxy-1,2-dimethyl-5H-1benzopyrano[3,4-c]pyridin-5-one is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: This compound has shown potential in biological and medicinal research. It is studied for its antioxidant properties and potential therapeutic effects against various diseases. Its ability to interact with biological molecules makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 7,8-Dimethoxy-1,2-dimethyl-5H-1benzopyrano[3,4-c]pyridin-5-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved often include oxidative stress response and signal transduction, which are crucial in various biological processes .

Comparison with Similar Compounds

Similar Compounds::

  • α-Naphthoflavone
  • β-Naphthoflavone
  • (−)-(2S)-5,2’-dihydroxy-6’‘,6’‘-dimethylchromeno-(7,8:2’‘,3’‘)-3’-prenylflavanone
  • (−)-(2S)-6-Methoxy-[2’‘,3’':7,8]-furanoflavanone

Uniqueness: Compared to these similar compounds, 7,8-Dimethoxy-1,2-dimethyl-5H-1benzopyrano[3,4-c]pyridin-5-one stands out due to its specific substitution pattern and the presence of methoxy groups at positions 7 and 8. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

61948-32-1

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

7,8-dimethoxy-1,2-dimethylchromeno[3,4-c]pyridin-5-one

InChI

InChI=1S/C16H15NO4/c1-8-9(2)17-7-11-13(8)10-5-6-12(19-3)15(20-4)14(10)21-16(11)18/h5-7H,1-4H3

InChI Key

GOQKBTZGJYZKHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=C(C(=C(C=C3)OC)OC)OC(=O)C2=CN=C1C

Origin of Product

United States

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